molecular formula C14H16BBrO2S2 B1521976 2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 578715-23-8

2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1521976
M. Wt: 371.1 g/mol
InChI Key: DMYHZCIVESITOD-UHFFFAOYSA-N
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Description

The compound “2-(5’-Bromo-[2,2’-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” appears to be a complex organic molecule. Unfortunately, I couldn’t find a direct description of this exact compound. However, it seems to contain a bithiophene unit, which is a type of aromatic compound consisting of two thiophene rings1.



Synthesis Analysis

I couldn’t find a specific synthesis method for this exact compound. However, bromothiophene derivatives can be synthesized through various methods, such as the palladium-catalyzed coupling reactions2.



Molecular Structure Analysis

Unfortunately, I couldn’t find specific information on the molecular structure of this exact compound. However, the compound appears to contain a bithiophene unit, which is a type of aromatic compound consisting of two thiophene rings1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this exact compound. However, bromothiophene derivatives can participate in various chemical reactions, such as palladium-catalyzed coupling reactions2.



Physical And Chemical Properties Analysis

I couldn’t find specific information on the physical and chemical properties of this exact compound. However, similar compounds like 5,5’-Dibromo-2,2’-bithiophene have been studied, and their properties such as density, melting point, boiling point, and molecular weight have been reported4.


Scientific Research Applications

  • 5-Bromo-2-thienylboronic acid

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used as a reactant in Suzuki coupling reactions for the synthesis of benzotriazole-containing organic sensitizers and meso-Polyarylamide-BODIPY hybrids . It’s also used in Suzuki-Miyaura coupling for the synthesis of ratanhine .
    • Methods of Application : The specific experimental procedures would depend on the exact reaction being carried out, but generally, Suzuki coupling reactions involve the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .
    • Results or Outcomes : The outcomes of these reactions are benzotriazole-containing organic sensitizers and meso-Polyarylamide-BODIPY hybrids .
  • 5’-Bromo-2’-hydroxyacetophenone

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound may be used as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium (IV), synthesis of {2’- [1- (5-bromo-2-oxidophenyl) ethylidene] benzohydrazidato (2-)} tris (pyridine) nickel (II)] pyridine solvate, synthesis of N’- [1- (5-bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide dimethyl sulfoxide solvate trihydrate, preparation of 6-bromochromen-4-one .
    • Methods of Application : The specific experimental procedures would depend on the exact reaction being carried out, but generally, these reactions involve the use of this compound as a ligand in various metal complex formations .
    • Results or Outcomes : The outcomes of these reactions are various metal complexes and organic compounds .

Safety And Hazards

I couldn’t find specific safety and hazard information for this exact compound. However, it’s always important to handle chemicals with care and follow safety protocols. For example, 2-Bromo-2-methylpropane, a different compound, is classified as a flammable liquid and vapor according to its safety data sheet5.


Future Directions

Unfortunately, I couldn’t find specific future directions for this exact compound. However, research into similar compounds continues to be an active area of study, and future work could involve further exploration of their properties and potential applications.


properties

IUPAC Name

2-[5-(5-bromothiophen-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BBrO2S2/c1-13(2)14(3,4)18-15(17-13)11-7-5-9(19-11)10-6-8-12(16)20-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYHZCIVESITOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BBrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659796
Record name 2-(5'-Bromo[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

578715-23-8
Record name 2-(5'-Bromo[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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